ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate
Description
Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic imidazo[1,2-a]pyridine derivative characterized by a 6-chloro substituent, a 2-(4-methylphenyl) group, and an ethyl carbamate moiety at position 3. Its structural features, such as the chloro and methylphenyl groups, influence electronic properties and binding affinity, while the carbamate functional group may modulate metabolic stability and toxicity .
Properties
Molecular Formula |
C17H16ClN3O2 |
|---|---|
Molecular Weight |
329.8 g/mol |
IUPAC Name |
ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-23-17(22)20-16-15(12-6-4-11(2)5-7-12)19-14-9-8-13(18)10-21(14)16/h4-10H,3H2,1-2H3,(H,20,22) |
InChI Key |
LHFLIUUINKCCAB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Condensation of 2-Amino-5-chloropyridine with α-Bromo-4-methylacetophenone
A foundational step involves reacting 2-amino-5-chloropyridine with α-bromo-4-methylacetophenone in refluxing ethanol. The α-bromo ketone undergoes nucleophilic substitution with the amine, followed by intramolecular cyclization to form the imidazo[1,2-a]pyridine scaffold. This method achieves moderate yields (45–55%) but requires stringent temperature control to minimize decomposition.
Microwave-Assisted Cyclization
Recent advancements employ microwave irradiation to accelerate cyclization. Under optimized conditions (150°C, 20 min, DMF solvent), yields improve to 68–72% with reduced byproduct formation. The microwave method enhances regioselectivity, ensuring proper orientation of the 4-methylphenyl group.
Functionalization at the 3-Position: Carbamate Installation
Introducing the ethyl carbamate group at the 3-position demands careful manipulation of the amine intermediate. Two primary strategies dominate:
Direct Carbamoylation of 3-Aminoimidazo[1,2-a]pyridine
The 3-amino intermediate is treated with ethyl chloroformate in the presence of a base such as triethylamine. Reactions conducted in dichloromethane at 0–5°C yield the carbamate with 75–80% efficiency. Excess chloroformate (1.5 eq) ensures complete conversion, while lower temperatures prevent N-alkylation side reactions.
Protection-Deprotection Strategies
In cases where the amine is sensitive to subsequent steps, a tert-butoxycarbonyl (Boc) protecting group is first introduced. For example, Boc protection using di-tert-butyl dicarbonate in THF, followed by deprotection with HCl in dioxane, and subsequent reaction with ethyl chloroformate achieves an overall yield of 65%. This method is advantageous for multistep syntheses involving halogenation or cross-coupling.
Halogenation and Substituent Optimization
The 6-chloro substituent is often installed early in the synthesis but may require post-cyclization refinement.
Directed Lithiation-Iodination
Using n-butyllithium (n-BuLi) and N,N,N',N'-tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at −78°C, lithiation occurs regioselectively at the 6-position. Quenching with iodine affords the 6-iodo derivative, which is subsequently substituted via Ullmann coupling with a chlorinating agent. This method achieves 70–75% yield for the chloro-substituted intermediate.
Radical Chlorination
Alternative approaches employ N-chlorosuccinimide (NCS) under radical initiation (e.g., AIBN). While cost-effective, this method risks over-chlorination and requires careful stoichiometric control to maintain selectivity.
Comparative Analysis of Synthetic Routes
The table below evaluates key methodologies based on yield, scalability, and practicality:
| Method Step | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| Microwave cyclization | 150°C, DMF, 20 min | 68–72 | Rapid, high regioselectivity | Specialized equipment required |
| Direct carbamoylation | 0–5°C, CH2Cl2, Et3N | 75–80 | Simple, one-pot | Sensitive to moisture |
| Boc protection-deprotection | THF, HCl/dioxane | 65 | Compatible with reactive intermediates | Additional steps increase cost |
| Directed lithiation-iodination | −78°C, n-BuLi/TMEDA, THF | 70–75 | High positional specificity | Cryogenic conditions necessary |
Scalability and Industrial Considerations
Large-scale production prioritizes cost efficiency and safety. The direct carbamoylation route is favored in industrial settings due to fewer purification steps and compatibility with continuous flow reactors. However, cryogenic lithiation remains challenging at scale, necessitating alternative halogenation strategies.
Chemical Reactions Analysis
Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities, particularly as inhibitors of specific kinases such as c-Kit kinase and Bruton's tyrosine kinase (Btk). Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate has shown promise in preclinical studies for its potential anti-tumor effects and ability to modulate immune responses.
Anticancer Properties
This compound has been investigated for its anticancer properties. Preclinical studies suggest that it may inhibit the growth of various cancer cell lines by targeting specific kinases involved in tumor progression. For example, studies have demonstrated its efficacy against breast cancer and leukemia cell lines, indicating its potential as a therapeutic agent in oncology.
Case Study: Inhibition of c-Kit Kinase
- Objective : To evaluate the inhibitory effect of this compound on c-Kit kinase.
- Method : In vitro assays were conducted using human leukemia cell lines.
- Results : The compound exhibited significant inhibition of c-Kit activity, leading to reduced cell proliferation and increased apoptosis in treated cells.
Immune Modulation
The compound also shows potential in modulating immune responses. Research indicates that it can influence cytokine production and enhance immune cell activity, making it a candidate for further investigation in immunotherapy.
Case Study: Cytokine Modulation
- Objective : To assess the effect of this compound on cytokine production.
- Method : Peripheral blood mononuclear cells (PBMCs) were treated with the compound.
- Results : Increased production of pro-inflammatory cytokines was observed, suggesting a potential role in enhancing immune responses against tumors.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the imidazo[1,2-a]pyridine scaffold influences its binding affinity to biological targets.
| Substituent | Effect on Activity |
|---|---|
| Chloro Group | Enhances selectivity towards kinase targets |
| 4-Methylphenyl Substituent | Increases lipophilicity and cellular uptake |
| Carbamate Functional Group | Improves stability and bioavailability |
Mechanism of Action
The mechanism of action of ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways . For example, it may block γ-aminobutyric acid receptors, leading to its potential use as a sedative or hypnotic agent .
Comparison with Similar Compounds
Functional Group Variations: Carbamate vs. Acetamide
The substitution of carbamate with acetamide groups in analogs significantly alters pharmacological and toxicological profiles:
- Zolpidem (N,N-dimethyl-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide): A widely used sedative-hypnotic, zolpidem's acetamide group undergoes hepatic metabolism via CYP3A4, producing inactive metabolites.
- Alpidem (2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-dipropylacetamide): Withdrawn due to hepatotoxicity linked to its dipropylacetamide group, alpidem highlights the role of N-alkyl chain length in toxicity. The carbamate’s smaller ethyl group in the target compound may reduce metabolic strain on the liver .
Table 1: Functional Group Impact on Pharmacokinetics
| Compound | Functional Group | Metabolic Pathway | Toxicity Profile |
|---|---|---|---|
| Target Compound | Ethyl carbamate | Slower hydrolysis | Pending evaluation |
| Zolpidem | Acetamide | CYP3A4 oxidation | Low hepatotoxicity |
| Alpidem | Dipropylacetamide | CYP-mediated activation | Severe hepatotoxicity |
Substituent Effects: Chloro vs. Methyl and Aryl Groups
- 6-Chloro vs. 6-Methyl : The electron-withdrawing chloro group in the target compound may enhance electrophilic interactions with biological targets compared to zolpidem’s 6-methyl group. This could improve binding affinity but increase reactivity risks .
- Aryl Substituents :
- CLINME (2-[6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridin-3-yl]-N-ethyl-N-methyl-acetamide): The 4-iodophenyl group increases molecular weight and lipophilicity, favoring blood-brain barrier penetration for neuroimaging applications. The target’s 4-methylphenyl group offers moderate lipophilicity, balancing bioavailability and target engagement .
- Schiff’s Base Derivatives (e.g., N-Aryl-1-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]methanimines): Substitution with methanimine groups shifts activity toward antimicrobial effects, demonstrating how functionalization directs therapeutic utility .
Table 2: Substituent Effects on Physicochemical Properties
| Compound | 6-Position | 2-Aryl Group | LogP* | Biological Activity |
|---|---|---|---|---|
| Target Compound | Cl | 4-Methylphenyl | ~3.5 | Under investigation |
| Zolpidem | Me | 4-Methylphenyl | ~2.8 | Sedative-hypnotic |
| CLINME | Cl | 4-Iodophenyl | ~4.1 | Neuroimaging tracer |
| Alpidem | Cl | 4-Chlorophenyl | ~4.3 | Withdrawn (hepatotoxic) |
*Estimated based on molecular descriptors.
Biological Activity
Ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate is a synthetic compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, particularly in oncology and enzyme inhibition.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a chloro group and a 4-methylphenyl substituent on the imidazo[1,2-a]pyridine ring, which contributes to its unique biological properties. The presence of the carbamate functional group enhances its reactivity and potential interactions with biological targets.
Research indicates that compounds within the imidazo[1,2-a]pyridine class exhibit significant biological activities primarily through kinase inhibition . This compound has shown promise in inhibiting key kinases such as c-Kit and Bruton's tyrosine kinase (Btk) . These kinases play critical roles in various cellular processes, including proliferation and survival of cancer cells.
Anticancer Properties
This compound has demonstrated anti-tumor effects in preclinical studies. Its ability to modulate immune responses and inhibit tumor growth makes it a candidate for further investigation in cancer therapy. The following table summarizes some relevant findings regarding its anticancer activity:
Enzyme Inhibition
The compound has also been evaluated for its inhibitory effects on various enzymes. Notably, it exhibits moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are important targets in neurodegenerative diseases. The following table summarizes the enzyme inhibition data:
| Enzyme | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| AChE | 79 | Competitive inhibition |
| BChE | 65 | Non-competitive inhibition |
Preclinical Studies
In a series of preclinical evaluations, this compound was tested against various cancer cell lines. The results indicated significant cytotoxicity and potential for use as an anti-cancer agent. For instance:
- A375 Melanoma Model : Treatment with the compound resulted in a 70% reduction in tumor size compared to controls.
- MCF7 Breast Cancer Model : The compound induced apoptosis via caspase activation pathways.
Binding Studies
Binding affinity studies using techniques such as surface plasmon resonance (SPR) have shown that this compound binds effectively to c-Kit and Btk proteins. Preliminary data suggest favorable binding characteristics that could translate into effective inhibition in cellular models.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing ethyl N-[6-chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]carbamate?
- Methodological Answer : The synthesis typically involves two key steps: (1) Formylation of the imidazo[1,2-a]pyridine core using Vilsmeier-Haack conditions (phosphorus oxychloride and DMF) to generate a carbaldehyde intermediate, followed by (2) carbamate formation via reaction with ethyl chloroformate or a urea derivative. For example, analogous imidazo[1,2-a]pyridine carbaldehydes are synthesized by refluxing with POCl₃/DMF in chloroform . The carbamate group is introduced by reacting the amine intermediate with ethyl chloroformate in the presence of a base like triethylamine .
Q. How are structural characterization techniques (e.g., NMR, IR) applied to confirm the identity of this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the ethyl carbamate protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O) and aromatic protons from the 4-methylphenyl group (δ 7.2–7.4 ppm). The imidazo[1,2-a]pyridine core shows distinct downfield shifts for H-3 (δ 8.5–9.0 ppm) .
- IR : Stretching vibrations for the carbamate C=O (1680–1720 cm⁻¹) and N-H (3300–3500 cm⁻¹) confirm functional group incorporation .
- Elemental Analysis : Used to validate purity by comparing experimental vs. calculated C, H, N percentages (e.g., ±0.3% deviation) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Standard antimicrobial screening via agar diffusion or microdilution assays (e.g., MIC determination against S. aureus or E. coli) is common. For imidazo[1,2-a]pyridines, testing at concentrations of 10–100 µg/mL in Mueller-Hinton broth with 18–24 hr incubation is recommended .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the carbamate formation step?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity of the amine intermediate.
- Catalysis : DMAP (4-dimethylaminopyridine) accelerates carbamate coupling by activating ethyl chloroformate .
- Temperature Control : Maintaining 0–5°C during reagent addition minimizes side reactions (e.g., hydrolysis) .
- Yield Tracking : Use LC-MS to monitor reaction progress and identify byproducts (e.g., urea derivatives from over-reaction) .
Q. What strategies resolve contradictions in antimicrobial activity data across studies?
- Methodological Answer :
- Strain-Specific Variability : Test against standardized clinical isolates (e.g., ATCC strains) to reduce discrepancies.
- Assay Standardization : Use CLSI guidelines for broth microdilution, including pH-controlled media and consistent inoculum size (5 × 10⁵ CFU/mL) .
- Synergistic Effects : Evaluate combinatorial activity with known antibiotics (e.g., β-lactams) to identify potentiating interactions .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to bacterial enzymes (e.g., DNA gyrase) with PDB structures (e.g., 1KZN). Key parameters: grid size 60 × 60 × 60 Å, exhaustiveness = 20 .
- ADMET Prediction : Tools like SwissADME assess permeability (LogP < 5), solubility (ESOL ≤ -4), and CYP450 interactions to prioritize derivatives .
Q. What advanced analytical techniques quantify impurities in synthesized batches?
- Methodological Answer :
- HPLC-MS : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with gradient elution (ACN/0.1% formic acid) detect trace impurities (e.g., unreacted carbaldehyde) .
- NMR Relaxation Experiments : ¹³C T₁ measurements differentiate between crystalline and amorphous impurities .
Methodological Considerations Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
